molecular formula C13H14N2O B8809878 (4-phenylmethoxypyridin-2-yl)methanamine

(4-phenylmethoxypyridin-2-yl)methanamine

Cat. No.: B8809878
M. Wt: 214.26 g/mol
InChI Key: AHSTYWKFBZIPLI-UHFFFAOYSA-N
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Description

(4-phenylmethoxypyridin-2-yl)methanamine is an organic compound with the molecular formula C12H14N2O. It is a derivative of pyridine, featuring a benzyloxy group at the 4-position and a methanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylmethoxypyridin-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-phenylmethoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-phenylmethoxypyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-phenylmethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to its target, while the methanamine group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzyloxy)pyridin-3-yl)methanamine
  • (4-(Benzyloxy)pyridin-2-yl)ethanamine
  • (4-(Benzyloxy)pyridin-2-yl)propanamine

Uniqueness

(4-phenylmethoxypyridin-2-yl)methanamine is unique due to the specific positioning of the benzyloxy and methanamine groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(4-phenylmethoxypyridin-2-yl)methanamine

InChI

InChI=1S/C13H14N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10,14H2

InChI Key

AHSTYWKFBZIPLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g (10.78 mmol) of hexamethylenetetramine and then 1.3 g of sodium iodide are added to 2.1 g (8.99 mmol) of 4-(benzyloxy)-2-(chloromethyl)pyridine (described in stage A) in 60 ml of dichloromethane. The reaction medium is heated at reflux for 12 hours and then concentrated under reduced pressure. The residue obtained is taken up in 45 ml of methanol. 7.5 ml (89.90 mmol) of a 12N hydrochloric acid solution are added. The reaction medium is heated at reflux for 16 hours. After addition of ethyl ether, the precipitate obtained is filtered off and then taken up in a saturated aqueous sodium carbonate solution. The aqueous phase is extracted with ethyl acetate, dried over sodium sulfate and then concentrated under reduced pressure. 1.1 g of a beige oil are collected. Mass spectrometry (ES+Mode): MH+=215
Quantity
1.5 g
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reactant
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1.3 g
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reactant
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2.1 g
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reactant
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60 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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45 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

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